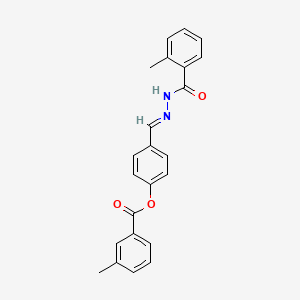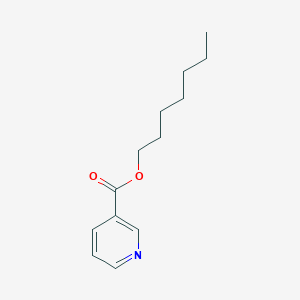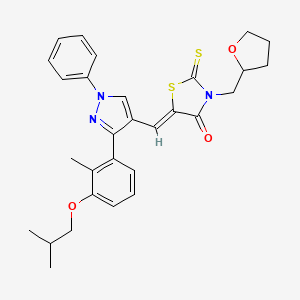
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C23H20N2O3 and a molecular weight of 372.427 g/mol . This compound is characterized by its unique structure, which includes a carbohydrazonoyl group and two methylbenzoyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves the reaction of 2-methylbenzoyl chloride with carbohydrazide, followed by the reaction with 3-methylbenzoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane
Análisis De Reacciones Químicas
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbohydrazonoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The carbohydrazonoyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate include:
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Another similar compound with variations in the methylbenzoyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
769146-41-0 |
|---|---|
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H20N2O3/c1-16-6-5-8-19(14-16)23(27)28-20-12-10-18(11-13-20)15-24-25-22(26)21-9-4-3-7-17(21)2/h3-15H,1-2H3,(H,25,26)/b24-15+ |
Clave InChI |
KDZPXMZDDSICNN-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010241.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12010266.png)

![4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B12010271.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)




![2-(1-naphthylamino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide](/img/structure/B12010298.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010304.png)

